2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Anticancer SAR 1,2,5-oxadiazole

2-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874146-57-3) is a synthetic small molecule belonging to the 3,4-disubstituted 1,2,5-oxadiazole (furazan) class, bearing a 2-bromobenzamide moiety at the 3-position and a 4-chlorophenyl ring at the 4-position of the heterocycle. Its molecular formula is C15H9BrClN3O2, with a molecular weight of 378.61 g/mol.

Molecular Formula C15H9BrClN3O2
Molecular Weight 378.61 g/mol
CAS No. 874146-57-3
Cat. No. B6417526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS874146-57-3
Molecular FormulaC15H9BrClN3O2
Molecular Weight378.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C15H9BrClN3O2/c16-12-4-2-1-3-11(12)15(21)18-14-13(19-22-20-14)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21)
InChIKeyWBQOAXKQWROYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874146-57-3): Procurement-Relevant Chemical Identity and Scaffold Context


2-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874146-57-3) is a synthetic small molecule belonging to the 3,4-disubstituted 1,2,5-oxadiazole (furazan) class, bearing a 2-bromobenzamide moiety at the 3-position and a 4-chlorophenyl ring at the 4-position of the heterocycle. Its molecular formula is C15H9BrClN3O2, with a molecular weight of 378.61 g/mol . This scaffold has been the subject of systematic medicinal chemistry campaigns targeting STAT3 inhibition, anticancer antiproliferative activity, and antiplasmodial action, with the well-characterized para-trifluoromethyl analog MD77 serving as the reference lead compound [1][2]. Notably, the 2-bromo (ortho) substitution pattern distinguishes it from all pharmacologically profiled analogs in the published literature, positioning it at an underexplored region of the structure–activity relationship (SAR) landscape.

Why In-Class 1,2,5-Oxadiazole Benzamides Cannot Be Interchanged: The Critical Role of Ortho-Substitution for 2-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide


The 1,2,5-oxadiazole benzamide class exhibits exquisitely sensitive SAR, where even positional isomerism on the benzamide phenyl ring produces dramatic changes in antiproliferative potency. Published SAR data explicitly demonstrate that ortho-substitution on the benzamide ring is detrimental to cytotoxicity against HCT-116 and HeLa cell lines, causing a notable increase in IC50 values relative to para-substituted or unsubstituted analogs [1]. Consequently, procurement of this specific 2-bromo (ortho) derivative—rather than a generic 'oxadiazole benzamide'—is mandatory for experiments where the biological consequence of ortho-halogen occupancy, differential halogen-bonding geometry, or reduced antiproliferative background signal must be controlled. Interchanging this compound with the more active para-bromo (compound 5) or para-trifluoromethyl (MD77) analogs without accounting for the ortho penalty would invalidate any quantitative structure–activity conclusion.

Quantitative Differentiation Evidence for 2-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide Relative to Closest Analogs


Ortho-Bromo Substitution Confers Detrimental Antiproliferative Activity Relative to Para-Substituted Analogs

The target compound bears a bromine at the ortho (2-) position of the benzamide ring. In the systematic SAR study by Gelain et al. (2019), the para-substituted 4-bromo regioisomer (compound 5, 4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide) was synthesized and tested for antiproliferative activity alongside other positional isomers. The authors explicitly state that 'the IC50 values reported in Table I highlight a detrimental role in the biological activity for the ortho position, as a notable increase was observed for derivatives 5 and 18' [1]. This SAR rule—ortho-substitution increases IC50 (reduces potency)—is directly applicable to the 2-bromo target compound, predicting that it will be less potent than the para-bromo (compound 5) and para-trifluoromethyl (MD77, compound 1) analogs in HCT-116 and HeLa cellular assays. MD77 exhibits GI50 values ranging from 0.546 μM (HL60TB leukemia) to 6.75 μM (TK10 renal) across a panel of 58 cancer cell lines [2], setting the potency benchmark from which the ortho-substituted target compound is expected to deviate substantially upward in IC50.

Anticancer SAR 1,2,5-oxadiazole Positional isomerism

Differential Physicochemical and Steric Profile: Ortho-Br vs. Para-CF3 (MD77) Substitution

The 2-bromo substitution in the target compound introduces distinct physicochemical properties compared to the lead compound MD77 (para-CF3). The ortho-bromine creates a sterically hindered environment around the amide bond, potentially affecting the conformational preference of the benzamide moiety, while bromine's polarizability (atomic polarizability ~3.05 ų) and moderate electron-withdrawing nature (Hammett σm = 0.39) differ from the strongly electron-withdrawing CF3 group (σp = 0.54) [1]. The ortho-position of the halogen further enables proximity-driven intramolecular interactions with the amide NH that are geometrically impossible for para-substituted analogs. The molecular formula (C15H9BrClN3O2, MW 378.61) differs from MD77 (C16H9ClF3N3O2, MW 367.71) by the replacement of CF3 with Br, altering lipophilicity and metabolic stability profiles. These differences are critical in property-guided lead optimization campaigns where fine-tuning of logP, solubility, and metabolic stability is required [2].

Physicochemical properties Drug-likeness Lead optimization Halogen effects

Ortho-Bromo Halogen Bonding Geometry Offers Unique Structural Biology Potential Relative to Para-Substituted Analogs

The ortho-bromo substituent in the target compound presents a halogen-bond donor (Br σ-hole) in close geometric proximity to the amide NH and the oxadiazole ring, a spatial arrangement that cannot be achieved by para-substituted analogs such as MD77 or compound 5. Bromine's larger σ-hole magnitude compared to chlorine enhances halogen-bond donor capacity, which may be exploited for structure-based design targeting halogen-accepting residues (e.g., backbone carbonyls) in protein binding pockets [1]. Additionally, bromine serves as a useful anomalous scatterer for X-ray crystallographic phasing (f'' at Cu Kα ≈ 1.3 e⁻), making this compound suitable for co-crystallization studies to determine binding modes of the 1,2,5-oxadiazole benzamide scaffold [2]. The ortho position further restricts rotational freedom of the benzamide ring, potentially reducing conformational entropy upon binding relative to para-substituted analogs.

Halogen bonding Structure-based drug design X-ray crystallography Molecular recognition

Unexplored Antiplasmodial Chemical Space: 2-Bromo Benzamide as a Departure from the 3-Amino Pharmacophore

The 1,2,5-oxadiazole benzamide scaffold has demonstrated promising antiplasmodial activity. Hermann et al. (2025) reported that 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits an IC50 of 0.035 μM against the chloroquine-sensitive P. falciparum NF54 strain, with a selectivity index of 5319 (rat L-6 cell IC50 = 186.2 μM) [1]. This 3-amino (meta) substitution pattern is optimal in that study. The target compound bears a 2-bromo (ortho) substituent on the benzamide ring—a distinct electronic, steric, and hydrogen-bonding environment that has not been evaluated in any published antiplasmodial SAR series. This represents a deliberate departure from the characterized 3-amino and 3-methyl pharmacophores, enabling exploration of whether ortho-halogen occupancy can retain or modulate antiplasmodial potency while potentially altering cytotoxicity profiles relative to the meta-amino baseline.

Antiplasmodial Malaria Plasmodium falciparum Structure–activity relationship

Predicted Differential STAT3-SH2 Binding vs. MD77: Ortho Substituent Impact on Domain Recognition

MD77 (para-CF3 benzamide) binds the STAT3-SH2 domain with an IC50 of 17.7 μM in an AlphaScreen-based assay, and this binding has been validated as the basis for its antiproliferative activity [1]. The SAR exploration in the 2019 Gelain et al. library study demonstrated that modifications to the benzamide substitution pattern—particularly ortho substitution—significantly alter biological activity, with the ortho position identified as detrimental to antiproliferative potency [2]. While direct STAT3 binding data for the 2-bromo target compound have not been published, the established SAR framework predicts that the ortho-bromo substitution will reduce STAT3-SH2 binding affinity relative to MD77, making this compound a valuable comparator for dissecting the contribution of STAT3 engagement to the overall antiproliferative phenotype. Testing the ortho-bromo compound alongside MD77 enables separation of STAT3-specific effects from off-target cytotoxicity.

STAT3 SH2 domain Inhibitor Binding affinity

High-Value Application Scenarios for 2-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide Based on Differentiated Evidence


Negative-Control Compound for Antiproliferative SAR Studies in the 1,2,5-Oxadiazole Benzamide Series

In medicinal chemistry programs investigating the anticancer potential of 1,2,5-oxadiazole benzamides, the 2-bromo (ortho) compound serves as a built-in negative control. Published SAR data from Gelain et al. (2019) explicitly identify ortho substitution as detrimental to antiproliferative activity in HCT-116 and HeLa cell lines [1]. By testing this compound in parallel with active para-substituted analogs (MD77, para-bromo compound 5), researchers can establish a robust structure–activity gradient that confirms the assay's dynamic range and validates that observed potency differences are substitution-dependent rather than assay-artifactual. This orthogonal control strategy is particularly valuable for high-throughput screening campaigns where false positives from promiscuous ortho-substituted benzamides must be flagged.

Co-Crystallography and Halogen-Bonding Probe for Structural Biology of STAT3-SH2 and Topoisomerase Targets

The ortho-bromine substituent provides both anomalous scattering signal for X-ray crystallographic phasing and a geometrically constrained halogen-bond donor. Co-crystallization of this compound with the STAT3-SH2 domain or topoisomerase II—both reported targets of the 1,2,5-oxadiazole benzamide class [1][2]—would directly reveal the binding consequences of ortho vs. para halogen occupancy. The bromine atom enables SAD/MAD phasing at Cu Kα or synchrotron wavelengths, eliminating the need for selenomethionine labeling. The resulting co-crystal structures inform rational design of ortho-substituted analogs with optimized halogen-bond interactions.

Antiplasmodial Lead Diversification Beyond the Meta-Amino Pharmacophore

Hermann et al. (2025) established that meta-amino substitution on the benzamide ring of 1,2,5-oxadiazole derivatives yields potent antiplasmodial activity (IC50 = 0.035 μM) with exceptional selectivity (SI = 5319) [1]. The 2-bromo compound, bearing an ortho-halogen in place of the meta-amino group, represents a structurally distinct starting point for diversifying the antiplasmodial SAR landscape. Screening this compound against chloroquine-sensitive and -resistant P. falciparum strains addresses the critical question of whether the 1,2,5-oxadiazole benzamide antiplasmodial pharmacophore tolerates ortho-halogen substitution, potentially unlocking scaffolds with novel resistance profiles or differentiated pharmacokinetic properties.

Property-Guided Lead Optimization: Exploiting Ortho-Substitution for logP and Solubility Modulation

Drug discovery teams optimizing 1,2,5-oxadiazole benzamide leads face the challenge of balancing potency with acceptable physicochemical properties. The ortho-bromo compound offers a distinct logP and solubility profile compared to para-CF3 (MD77) and para-halogen analogs [1]. Systematic measurement of logD, kinetic solubility, and microsomal stability for this compound alongside its para-substituted congeners (compound 5, MD77) generates multiparameter optimization data that guide the strategic placement of halogens in lead series. This compound is particularly useful for testing whether ortho substitution reduces metabolic clearance via steric shielding of the amide bond.

Quote Request

Request a Quote for 2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.